molecular formula C16H16N4O3S2 B2433986 (E)-N-(2-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-2-oxoethyl)benzenesulfonamide CAS No. 941938-22-3

(E)-N-(2-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-2-oxoethyl)benzenesulfonamide

Cat. No.: B2433986
CAS No.: 941938-22-3
M. Wt: 376.45
InChI Key: JUCWQBCFJSFKKX-KNTRCKAVSA-N
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Description

“(E)-N-(2-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-2-oxoethyl)benzenesulfonamide” is a chemical compound with the molecular formula C16H16N4O3S2 and a molecular weight of 376.45. It is used in various applications, including as a reagent for the spectrophotometric determination of aliphatic aldehydes and for the determination of hexosamines in glycosaminoglycans .


Synthesis Analysis

The synthesis of benzo[d]thiazol derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” includes a benzo[d]thiazol-2(3H)-one ring, which is a heterocyclic aromatic hydrocarbon containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in its structure .


Chemical Reactions Analysis

The chemical reactions involving benzo[d]thiazol derivatives are diverse. For instance, in a study on the synthesis of benzo[d]thiazol-2(3H)-one derivatives, the compounds displayed antidepressant and anticonvulsant effects . The mechanism for the antidepressant activity may be via increasing the concentrations of serotonin and norepinephrine .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined by various analytical techniques such as IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

  • Photodynamic Therapy Applications : A study conducted by Pişkin, Canpolat, and Öztürk (2020) discusses a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base. This compound shows potential for use as a Type II photosensitizer in the treatment of cancer through photodynamic therapy, due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

  • Antimicrobial Activity : Sarvaiya, Gulati, and Patel (2019) synthesized a series of compounds related to benzenesulfonamide, which were evaluated for antimicrobial activity against various bacteria and fungi. This indicates a potential application of these compounds in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

  • Anticancer Activity : Research by González-Álvarez et al. (2013) on mixed-ligand copper(II)-sulfonamide complexes, including derivatives of benzenesulfonamide, showed potential in DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These properties suggest their use in targeting cancer cells (González-Álvarez et al., 2013).

  • UV Protection and Antimicrobial Properties in Textiles : A study by Mohamed, Abdel-Wahab, and Fahmy (2020) explored the use of benzenesulfonamides in creating azo dyes for cotton fabrics, enhancing UV protection and antibacterial properties. This application is significant for the textile industry (Mohamed, Abdel-Wahab, & Fahmy, 2020).

  • VEGFR-2 Inhibitors and Apoptosis Inducers : Ghorab, Alsaid, Soliman, and Ragab (2017) synthesized novel benzenesulfonamide derivatives and evaluated them as VEGFR-2 inhibitors and apoptosis inducers, showing promise in breast cancer treatment (Ghorab, Alsaid, Soliman, & Ragab, 2017).

  • Corrosion Inhibition in Steel : Mostfa, Gomaa, Othman, and Ali (2020) investigated a benzenesulfonamide derivative as a corrosion inhibitor for mild steel, demonstrating its effectiveness in protecting steel against acidic corrosion (Mostfa, Gomaa, Othman, & Ali, 2020).

Properties

IUPAC Name

2-(benzenesulfonamido)-N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S2/c1-20-13-9-5-6-10-14(13)24-16(20)19-18-15(21)11-17-25(22,23)12-7-3-2-4-8-12/h2-10,17H,11H2,1H3,(H,18,21)/b19-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCWQBCFJSFKKX-KNTRCKAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NNC(=O)CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N/NC(=O)CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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